1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of 1H-benzotriazole as a starting material, which is reacted with a phenyl carbonyl compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzotriazole moiety can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The ability of benzotriazole derivatives to modulate biological pathways makes them promising candidates for drug development .
Industry
In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers. Its effectiveness in preventing oxidation and degradation extends the lifespan of materials .
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, inhibiting their catalytic activity. Additionally, the compound can interfere with signaling pathways by binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler derivative that serves as a precursor for more complex compounds.
1H-Benzotriazole: Known for its use as a corrosion inhibitor and in organic synthesis.
2H-Benzotriazole: Similar to 1H-benzotriazole but with different reactivity profiles.
Uniqueness
What sets 1-[4-(1H-1,2,3-Benzotriazole-1-carbonyl)benzoyl]-1H-1,2,3-benzotriazole apart from similar compounds is its dual benzotriazole moieties, which enhance its reactivity and stability. This unique structure allows it to participate in a wider range of chemical reactions and exhibit more diverse biological activities .
Properties
IUPAC Name |
[4-(benzotriazole-1-carbonyl)phenyl]-(benzotriazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N6O2/c27-19(25-17-7-3-1-5-15(17)21-23-25)13-9-11-14(12-10-13)20(28)26-18-8-4-2-6-16(18)22-24-26/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENGEFVBQPWCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)C(=O)N4C5=CC=CC=C5N=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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